N8-Acetylspermidine
Overview
Description
N8-Acetylspermidine dihydrochloride is a polyamine compound that plays a significant role in various biological processes. It is a derivative of spermidine, which is essential for cell growth and differentiation. This compound is known for its regulatory effects on ischemic cardiac apoptosis and resultant cardiac dysfunction .
Preparation Methods
Synthetic Routes and Reaction Conditions: N8-Acetylspermidine dihydrochloride is synthesized through the acetylation of spermidine. The acetylation process involves the use of acetyl-coenzyme A as the acetyl donor. The reaction is catalyzed by spermidine N8-acetyltransferase, a nuclear enzyme associated with chromatin .
Industrial Production Methods: Industrial production of this compound dihydrochloride typically involves the large-scale acetylation of spermidine using acetyl-coenzyme A. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified and crystallized to obtain the dihydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions: N8-Acetylspermidine dihydrochloride undergoes several types of chemical reactions, including:
Acetylation: The primary reaction involved in its synthesis.
Deacetylation: Catalyzed by this compound deacetylase, converting it back to spermidine.
Common Reagents and Conditions:
Acetylation: Acetyl-coenzyme A is used as the acetyl donor.
Deacetylation: Specific cytosolic deacetylase enzymes are involved.
Major Products:
Deacetylation Product: Spermidine.
Scientific Research Applications
N8-Acetylspermidine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of biologically active compounds such as peptides and proteins.
Biology: Plays a role in regulating cellular processes, including cell growth and differentiation.
Medicine: Investigated for its potential therapeutic effects in cardiac dysfunction and other diseases.
Industry: Utilized in the production of various biochemical products.
Mechanism of Action
The mechanism of action of N8-Acetylspermidine dihydrochloride involves its role as a substrate for acetylspermidine deacetylase. This enzyme catalyzes the deacetylation of this compound back to spermidine. The exact molecular targets and pathways involved are not fully understood, but it is thought to function as an inhibitor of certain enzymes .
Comparison with Similar Compounds
Spermidine: The parent compound from which N8-Acetylspermidine is derived.
N1-Acetylspermidine: Another acetylated form of spermidine, which undergoes different metabolic pathways.
Uniqueness: this compound dihydrochloride is unique due to its specific acetylation at the N8 position, which distinguishes it from other acetylated forms of spermidine. This unique modification affects its metabolic pathways and biological functions .
Properties
IUPAC Name |
N-[4-(3-aminopropylamino)butyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3O/c1-9(13)12-8-3-2-6-11-7-4-5-10/h11H,2-8,10H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FONIWJIDLJEJTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCCNCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
34450-15-2 (di-hydrochloride) | |
Record name | N(8)-Acetylspermidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013431248 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60158637 | |
Record name | N(8)-Acetylspermidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60158637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | N8-Acetylspermidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002189 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
13431-24-8, 34450-15-2 | |
Record name | N8-Acetylspermidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13431-24-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N(8)-Acetylspermidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013431248 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N(8)-Acetylspermidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60158637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N8-Acetylspermidine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N8-Acetylspermidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002189 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
202 - 203 °C | |
Record name | N8-Acetylspermidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002189 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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